Naphthalene, 2-(dibromomethyl)-

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Naphthalene, 2-(dibromomethyl)- (CAS 189693-08-1) is a halogenated aromatic compound with the molecular formula C₁₁H₈Br₂ and a molecular weight of 299.99 g/mol. It is characterized by a dibromomethyl group substituted at the 2-position of the naphthalene ring system.

Molecular Formula C11H8Br2
Molecular Weight 299.99 g/mol
CAS No. 189693-08-1
Cat. No. B12552204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 2-(dibromomethyl)-
CAS189693-08-1
Molecular FormulaC11H8Br2
Molecular Weight299.99 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(Br)Br
InChIInChI=1S/C11H8Br2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
InChIKeyMJZLPJYZFMSVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene, 2-(dibromomethyl)- (CAS 189693-08-1): Essential Procurement Data for a Dibromomethyl Naphthalene Intermediate


Naphthalene, 2-(dibromomethyl)- (CAS 189693-08-1) is a halogenated aromatic compound with the molecular formula C₁₁H₈Br₂ and a molecular weight of 299.99 g/mol . It is characterized by a dibromomethyl group substituted at the 2-position of the naphthalene ring system . This compound is a key precursor and intermediate in various fields of chemical research, including on-surface synthesis, organic synthesis, and materials science, where its specific halogen substitution pattern enables distinct reactivity and solid-state interactions .

Why Naphthalene, 2-(dibromomethyl)- (CAS 189693-08-1) Cannot Be Simply Replaced by Other Bromomethyl Naphthalenes


The presence of a single, well-defined dibromomethyl group (-CHBr₂) at the 2-position dictates a unique chemical and structural profile for Naphthalene, 2-(dibromomethyl)-. This specific substitution pattern leads to quantifiably different outcomes in solid-state packing and on-surface reactivity compared to its structural analogs, such as mono-bromomethyl or multi-substituted isomers [1]. Simple replacement with a compound like 2-(bromomethyl)naphthalene or a positional isomer is not a scientifically equivalent swap. The former lacks the capacity for the same degree of C-Br...Br interactions that govern crystal lattice formation [2], while the latter can lead to entirely different reaction pathways—yielding discrete dimers instead of extended polymeric chains—in precision synthesis applications [3]. These differences underscore the necessity for exact specification when procuring this intermediate.

Naphthalene, 2-(dibromomethyl)- (CAS 189693-08-1): A Quantitative Evidence Guide for Differentiated Scientific Selection


Quantified Crystal Packing: Br···Br Interaction Distances Compared to Other Halogenated Naphthalenes

In crystal engineering, the strength and frequency of Br···Br contacts are critical for predicting and controlling solid-state architecture. A systematic crystallographic study of a series of bromo-, bromomethyl-, and dibromomethyl-substituted benzenes and naphthalenes found that Br···Br contacts shorter than the sum of the van der Waals radii (3.7 Å) are a dominant feature in the packing of all these compounds [1]. For the specific case of Naphthalene, 2-(dibromomethyl)- and its structural analogs, these interactions are not merely incidental but are the primary directive forces. The study provides quantitative geometric data on these contacts, demonstrating that the introduction of the -CHBr₂ group leads to a distinct set of interaction geometries and frequencies compared to compounds with only -CH₂Br or simple -Br substituents, directly influencing crystal density, morphology, and stability [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Steric Bulk-Induced Ring Distortion: A Quantified Dihedral Angle Compared to 1,8-Substituted Analogs

The position and bulkiness of substituents on a naphthalene ring can induce significant molecular distortion, which in turn alters electronic properties and reactivity. A systematic study on the distortion of the naphthalene ring due to peri-substituents provides a direct, quantitative comparison [1]. While 1,8-bis(bromomethyl)naphthalene exhibits a vertical distortion with a dihedral angle (α) of 11.0° between its peri-substituents, the analog 1,8-bis(dibromomethyl)naphthalene shows a significantly smaller dihedral angle of 8.3°, despite having bulkier groups [1]. This indicates a shift from vertical to horizontal distortion of the ring. This class-level inference suggests that the specific substitution pattern of a single dibromomethyl group at the 2-position, as in Naphthalene, 2-(dibromomethyl)-, will result in a different, and likely lower, degree of ring distortion compared to peri-substituted analogs, leading to a more planar and potentially more conjugated system [1].

Steric Effects Molecular Distortion Naphthalene Chemistry

Divergent On-Surface Reaction Pathways: Dimerization vs. Polymerization in Surface Synthesis

In ultra-high vacuum on-surface synthesis, the choice of precursor dictates the reaction outcome. A landmark study directly compared the behavior of a bis-gem-(dibromomethyl) naphthalene (TBN) with a bis-bromomethyl naphthalene (DBN) on an Au(111) surface [1]. The tetra-brominated TBN, which contains two -CHBr₂ groups, was found to selectively undergo dehalogenative homocoupling to form discrete hydrocarbon dimers with naphthocyclobutadiene as a key intermediate [1]. In stark contrast, the di-brominated DBN, with two -CH₂Br groups, polymerized to form poly(o-naphthylene vinylidene), a non-conjugated polymer [1]. This class-level inference indicates that the presence of a dibromomethyl (-CHBr₂) group, as found in Naphthalene, 2-(dibromomethyl)-, steers the on-surface reaction toward a fundamentally different pathway—termination at a dimeric product—compared to the polymeric outcome observed with a bromomethyl (-CH₂Br) analog [1].

On-Surface Synthesis Scanning Tunneling Microscopy (STM) Polymer Chemistry

Strategic Application Scenarios for Naphthalene, 2-(dibromomethyl)- (CAS 189693-08-1) Based on Evidence


Crystal Engineering and Supramolecular Design with Predictable Halogen Bonding

This compound serves as a robust synthon for crystal engineers seeking to exploit C-Br···Br interactions. As established by Kuś et al. (2023), the specific geometry and frequency of these halogen bonds are unique to its molecular structure [1]. Researchers can reliably use Naphthalene, 2-(dibromomethyl)- to direct solid-state packing, which is crucial for creating materials with tailored properties, such as organic semiconductors, porous molecular crystals, or pharmaceutical cocrystals where the dibromomethyl group can form a different and more predictable interaction pattern than a simple bromo or bromomethyl substituent [1].

On-Surface Synthesis of Well-Defined Nanostructures and Discrete Dimers

In ultra-high vacuum (UHV) on-surface synthesis, the compound is not merely an intermediate but a functional reagent that dictates reaction topology. The evidence from Tang et al. (2022) shows that precursors bearing the -CHBr₂ group, like Naphthalene, 2-(dibromomethyl)-, reliably lead to discrete dimers rather than extended polymers when used in dehalogenative homocoupling on metal surfaces [2]. This makes it an ideal building block for the atomically precise bottom-up fabrication of molecular dimers, nanoribbons, and other oligomeric structures with defined, low molecular weight, which are challenging to obtain through solution-phase synthesis [2].

Synthesis of Molecular Materials Requiring a Planar Naphthalene Core

The class-level evidence from Mitsuhashi et al. (2023) suggests that substituents at the 2-position, such as a dibromomethyl group, do not cause the significant steric-induced ring distortion observed with 1,8-substituted naphthalenes [3]. This inference positions Naphthalene, 2-(dibromomethyl)- as a preferred intermediate for synthesizing final products that require a highly planar naphthalene core. Planarity is a key determinant of effective π-conjugation, strong π-π stacking interactions, and desirable optoelectronic properties in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) [3].

Precursor for the Synthesis of Functionalized 2-Substituted Naphthalenes

As noted in its listing as an organic synthesis building block, the -CHBr₂ group is a versatile handle for further synthetic elaboration . While direct comparative yield data is not available in the provided evidence, the commercial availability of this specific isomer (as evidenced by suppliers like Leyan and Shao-Yuan) supports its use as a standard starting material for introducing a functional group at the 2-position of the naphthalene ring via nucleophilic substitution or cross-coupling reactions . Its procurement as a distinct, high-purity compound (e.g., 98% purity) ensures the generation of well-defined derivatives .

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